molecular formula C12H12N4O2S B4871978 N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide

Cat. No.: B4871978
M. Wt: 276.32 g/mol
InChI Key: MMBAEBDYAIDAJV-UHFFFAOYSA-N
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Description

N-[(2E)-5-(Tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core fused with a pyridine carboxamide group and substituted with a tetrahydrofuran (THF) moiety. Its structural uniqueness lies in the conjugation of the thiadiazole ring (a five-membered ring containing two nitrogen and one sulfur atom) with electron-rich substituents, which may enhance its electronic properties and biological interactions.

Properties

IUPAC Name

N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2S/c17-10(8-4-1-2-6-13-8)14-12-16-15-11(19-12)9-5-3-7-18-9/h1-2,4,6,9H,3,5,7H2,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMBAEBDYAIDAJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(S2)NC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol and an acid catalyst.

    Coupling with Pyridine Carboxamide: The final step involves coupling the thiadiazole-tetrahydrofuran intermediate with pyridine-2-carboxylic acid or its derivatives using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or anticancer effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Thermal and Structural Comparison

Compound Key Substituents Melting Point (°C) Notable Interactions
Target Compound THF, pyridine carboxamide Data not reported Potential H-bonding (amide group)
11f () Thiophene-2-carbonyl 240–242 π-π stacking, dipole interactions
6f () 4-Chlorophenyl, C≡N 295 Van der Waals, H-bonding (C≡N)
11c () Ethyl ester, phenyl 190–192 Moderate dipole interactions

Spectroscopic and Electronic Properties

Infrared (IR) and NMR data from and provide benchmarks:

  • IR : Thiadiazole analogs show peaks at ~1655–1693 cm⁻¹ (C=O) and ~2199 cm⁻¹ (C≡N) . The target compound’s amide group would likely exhibit a C=O stretch near 1680–1700 cm⁻¹.
  • 1H-NMR : Aromatic protons in pyridine and THF would resonate at δ7.0–8.5 (pyridine) and δ1.5–4.0 (THF), distinct from chlorophenyl signals (δ7.72–7.84) in .

Table 2: Functional Group Impact on Bioactivity

Compound Type (Evidence) Key Functional Groups Proposed Bioactivity
Target Compound Pyridine carboxamide, THF Antimicrobial, kinase inhibition
1a–j () Sulfinyl, urea/thiourea Antimicrobial
6f–6g () Chlorophenyl, C≡N Not reported

Critical Analysis of Contradictions and Limitations

  • Synthesis Complexity : uses acetic anhydride for cyclization, while employs DMC for methylation. These divergent methods may lead to varying yields or purities, complicating direct comparisons .
  • Thermal Stability: The target compound’s THF group likely reduces thermal stability compared to chlorophenyl or cyano-substituted analogs (), but experimental validation is needed .

Biological Activity

N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a thiadiazole moiety, and a tetrahydrofuran group. Its molecular formula is C14H15N3O2SC_{14}H_{15}N_3O_2S, and it possesses unique functional groups that contribute to its biological properties. The presence of the thiadiazole ring is particularly noteworthy, as thiadiazoles are known for their wide range of pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties . Thiadiazole derivatives have been shown to possess activity against various bacterial and fungal strains. The mechanism may involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties . It is believed to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. Preliminary studies suggest that it may interact with specific receptors involved in pain signaling pathways, potentially leading to analgesic effects .

Anticancer Potential

The anticancer activity of this compound has garnered attention in recent studies. Thiadiazole derivatives are known to exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell proliferation.
  • Receptor Modulation : It has potential interactions with receptors that mediate inflammation and pain.
  • Cell Cycle Interference : The compound may disrupt the normal cell cycle in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of similar thiadiazole compounds:

Study ReferenceCompound StudiedBiological ActivityFindings
1,3,4-Thiadiazole DerivativesAntimicrobialShowed significant inhibition against various pathogens
Pyridine-Thiadiazole DerivativesAnticancerInduced apoptosis in cancer cell lines through topoisomerase inhibition
Benzamide DerivativesAnti-inflammatoryReduced cytokine levels in vitro

These findings underscore the potential therapeutic applications of this compound across multiple disease states.

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